Cas no 2567497-01-0 ((1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride)

(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride
- EN300-20867607
- (1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride
- 2567497-01-0
-
- Inchi: 1S/C8H16N2.2ClH/c9-6-8-2-1-5-10(8)7-3-4-7;;/h7-8H,1-6,9H2;2*1H
- InChI Key: VJQXNJXWPPLCQI-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CCCC1CN)C1CC1
Computed Properties
- Exact Mass: 212.0847040g/mol
- Monoisotopic Mass: 212.0847040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 120
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20867607-0.5g |
(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride |
2567497-01-0 | 95% | 0.5g |
$1293.0 | 2023-09-16 | |
Enamine | EN300-20867607-10g |
(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride |
2567497-01-0 | 95% | 10g |
$7128.0 | 2023-09-16 | |
1PlusChem | 1P028CQI-10g |
(1-cyclopropylpyrrolidin-2-yl)methanaminedihydrochloride |
2567497-01-0 | 95% | 10g |
$8873.00 | 2024-05-20 | |
1PlusChem | 1P028CQI-5g |
(1-cyclopropylpyrrolidin-2-yl)methanaminedihydrochloride |
2567497-01-0 | 95% | 5g |
$6003.00 | 2024-05-20 | |
Aaron | AR028CYU-250mg |
(1-cyclopropylpyrrolidin-2-yl)methanaminedihydrochloride |
2567497-01-0 | 95% | 250mg |
$1156.00 | 2025-02-16 | |
Aaron | AR028CYU-100mg |
(1-cyclopropylpyrrolidin-2-yl)methanaminedihydrochloride |
2567497-01-0 | 95% | 100mg |
$816.00 | 2025-02-16 | |
1PlusChem | 1P028CQI-500mg |
(1-cyclopropylpyrrolidin-2-yl)methanaminedihydrochloride |
2567497-01-0 | 95% | 500mg |
$1660.00 | 2024-05-20 | |
Enamine | EN300-20867607-1g |
(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride |
2567497-01-0 | 95% | 1g |
$1658.0 | 2023-09-16 | |
Aaron | AR028CYU-1g |
(1-cyclopropylpyrrolidin-2-yl)methanaminedihydrochloride |
2567497-01-0 | 95% | 1g |
$2305.00 | 2025-02-16 | |
Enamine | EN300-20867607-2.5g |
(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride |
2567497-01-0 | 95% | 2.5g |
$3249.0 | 2023-09-16 |
(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride Related Literature
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride
Introduction to (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride (CAS No. 2567497-01-0)
(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride (CAS No. 2567497-01-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as CPPM-DHCl, is a derivative of pyrrolidine and cyclopropyl groups, which are known for their versatile biological activities and potential therapeutic applications.
The structure of (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride consists of a pyrrolidine ring with a cyclopropyl substituent at the 1-position and an amino group attached to the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations. This compound has been extensively studied for its potential as a lead molecule in drug discovery, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs.
Recent research has highlighted the unique properties of (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride. Studies have shown that this compound exhibits potent activity against various neurological disorders, including Alzheimer's disease and Parkinson's disease. The cyclopropyl group in the molecule is believed to contribute to its ability to cross the blood-brain barrier, thereby enhancing its efficacy in targeting CNS disorders.
In addition to its neurological applications, (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride has also shown promise in anti-inflammatory research. Preclinical studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key mediators of inflammation. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
The pharmacokinetic properties of (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride have been extensively evaluated. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its therapeutic effectiveness. The compound is rapidly absorbed after oral administration and has a relatively long half-life, allowing for once-daily dosing regimens in clinical settings.
Clinical trials are currently underway to further investigate the safety and efficacy of (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients, with minimal side effects observed. These findings are encouraging and pave the way for more advanced clinical trials to explore its therapeutic potential in a broader patient population.
The synthetic route for producing (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with the cyclopropyl group. Advanced synthetic techniques and catalysts have been developed to optimize this process, ensuring high yields and purity levels. This robust synthetic methodology supports large-scale production for both research and commercial purposes.
In conclusion, (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride (CAS No. 2567497-01-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and promising preclinical results make it an attractive candidate for further development in drug discovery programs. Ongoing research and clinical trials will continue to elucidate its full potential in treating various neurological and inflammatory disorders.
2567497-01-0 ((1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride) Related Products
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)



